5-phenyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-1,2-oxazole-3-carboxamide
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Description
5-phenyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-1,2-oxazole-3-carboxamide is a useful research compound. Its molecular formula is C17H18N4O3 and its molecular weight is 326.356. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds containing pyrazole and imidazole moieties have been reported to interact with a variety of targets, including enzymes, receptors, and ion channels .
Mode of Action
Compounds with similar structures have been shown to interact with their targets in various ways, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Similar compounds have been reported to influence a variety of biochemical pathways, including those involved in inflammation, cell proliferation, and neurotransmission .
Pharmacokinetics
The compound’s solubility and stability, which can influence its bioavailability, may be inferred from the properties of similar compounds .
Result of Action
Similar compounds have been reported to exert various effects, such as anti-inflammatory, antitumor, and neuroprotective activities .
Biochemical Analysis
Biochemical Properties
Compounds containing a pyrazole ring, such as this one, have been shown to interact with various enzymes and proteins . The nature of these interactions is often influenced by the specific structure and properties of the compound .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
5-phenyl-N-[2-(2-pyrazol-1-ylethoxy)ethyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c22-17(18-8-11-23-12-10-21-9-4-7-19-21)15-13-16(24-20-15)14-5-2-1-3-6-14/h1-7,9,13H,8,10-12H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDPHSUONFZNLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCCOCCN3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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